2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide, also known as DMXAA, is a synthetic compound that has gained attention in the field of cancer research due to its potential as an anti-tumor agent.
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is not fully understood, but it is believed to act through the induction of cytokines and chemokines, particularly tumor necrosis factor alpha (TNF-α). TNF-α induces tumor necrosis and inhibits angiogenesis, leading to the regression of tumors.
Biochemical and Physiological Effects:
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been shown to induce the production of cytokines and chemokines, particularly TNF-α, in both tumor cells and immune cells. This leads to the induction of tumor necrosis and inhibition of angiogenesis, resulting in tumor regression. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. Another advantage is its ability to enhance the efficacy of chemotherapy and radiation therapy. However, 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has limitations in terms of its toxicity and side effects, which may limit its use in clinical settings.
Future Directions
For 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide research include further investigation into its mechanism of action, as well as its potential as a combination therapy with other anti-tumor agents. Additionally, research into the development of more potent and less toxic analogs of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide may lead to improved efficacy and safety in clinical settings. Finally, the use of 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide in combination with immunotherapy may also be an area of future research.
Synthesis Methods
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide is synthesized through a multi-step process that involves the reaction of 3-methylbenzoyl chloride with ammonium thiocyanate to form 3-methylbenzothiocyanate. This intermediate is then reacted with sodium azide and sodium methoxide to form 3-methyl-1,2,4-triazole-5-thiol. Finally, the triazole-thiol intermediate is reacted with 3-methylacetanilide to yield 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide.
Scientific Research Applications
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been extensively studied for its potential as an anti-tumor agent. It has been shown to induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-9-5-4-6-11(7-9)14-12(18)8-19-13-16-15-10(2)17(13)3/h4-7H,8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVJEINDSQQZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methylphenyl)acetamide |
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